molecular formula C15H10ClNO2 B15249197 9,10-Anthracenedione, 1-chloro-2-(methylamino)- CAS No. 59222-13-8

9,10-Anthracenedione, 1-chloro-2-(methylamino)-

Cat. No.: B15249197
CAS No.: 59222-13-8
M. Wt: 271.70 g/mol
InChI Key: WEVFFIZMKQMIFI-UHFFFAOYSA-N
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Description

1-chloro-2-(methylamino)anthracene-9,10-dione is a derivative of anthraquinone, a compound known for its diverse applications in various fields such as dyes, pharmaceuticals, and organic electronics. This compound features a 9,10-dioxoanthracene core, which is a common structure in many anthraquinone derivatives .

Chemical Reactions Analysis

Types of Reactions

1-chloro-2-(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other quinone derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-chloro-2-(methylamino)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 1-chloro-2-(methylamino)anthracene-9,10-dione exerts its effects involves interactions with cellular proteins and enzymes. It can inhibit key enzymes involved in cellular processes, leading to effects such as apoptosis in cancer cells. The molecular targets and pathways involved include topoisomerases, kinases, and other essential proteins .

Comparison with Similar Compounds

Similar Compounds

  • 1-chloroanthraquinone
  • 2-methylaminoanthraquinone
  • 9,10-dichloroanthracene

Uniqueness

1-chloro-2-(methylamino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a methylamino group on the anthraquinone core makes it a versatile compound for various applications .

Biological Activity

9,10-Anthracenedione, 1-chloro-2-(methylamino)- is a compound belonging to the anthraquinone family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

9,10-Anthracenedione is characterized by a core structure consisting of three fused benzene rings with two ketone groups at the 9 and 10 positions. The presence of a chlorine atom and a methylamino group enhances its reactivity and potential biological activity.

Antitumor Activity

Research has indicated that anthraquinones exhibit significant antitumor properties. For instance, studies have shown that derivatives of anthraquinones can induce apoptosis in cancer cells by disrupting cellular metabolism and altering nucleic acid content. Specifically, treatment with 9,10-anthracenedione has been associated with cell cycle arrest at the G2 phase and increased polyploidy in Friend leukemia cells .

Antimicrobial Properties

The antimicrobial activity of anthraquinones has been well-documented. Various studies have reported that these compounds possess potent antibacterial and antifungal activities against a range of pathogens. For example, anthraquinone derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often less than 25 μM .

Anti-inflammatory Effects

Recent research highlights the anti-inflammatory potential of 9,10-anthracenedione. In animal models, this compound exhibited significant reductions in inflammation markers when administered at doses around 20 mg/kg. The mechanism appears to involve inhibition of pro-inflammatory cytokines and modulation of immune responses .

The biological activity of 9,10-anthracenedione is attributed to several mechanisms:

  • DNA Intercalation : The planar structure allows it to intercalate into DNA, disrupting replication and transcription.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to apoptosis.
  • Enzyme Inhibition : It can inhibit various enzymes involved in cellular metabolism and signaling pathways.

Case Studies

StudyFindingsReference
Study on Friend Leukemia CellsInduced G2 phase arrest and increased RNA content
Anti-inflammatory ModelReduced inflammation markers at 20 mg/kg dose
Antimicrobial EfficacyMIC < 25 μM against multiple bacterial strains

Properties

CAS No.

59222-13-8

Molecular Formula

C15H10ClNO2

Molecular Weight

271.70 g/mol

IUPAC Name

1-chloro-2-(methylamino)anthracene-9,10-dione

InChI

InChI=1S/C15H10ClNO2/c1-17-11-7-6-10-12(13(11)16)15(19)9-5-3-2-4-8(9)14(10)18/h2-7,17H,1H3

InChI Key

WEVFFIZMKQMIFI-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)Cl

Origin of Product

United States

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